molecular formula C8H2BrClF4O B12084956 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B12084956
M. Wt: 305.45 g/mol
InChI Key: XKNBRKGCFVEBPE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is a high-value benzoyl chloride derivative designed for use as a key synthetic building block in organic chemistry and medicinal chemistry research. Compounds within this family of trifluoromethyl-substituted benzoyl halides are established as crucial intermediates in the development of advanced agrochemicals and dyestuffs . The molecular structure incorporates reactive sites for sequential functionalization: the acid chloride group (-COCl) is highly susceptible to nucleophilic attack, enabling amide or ester formation, while the bromo and fluoro substituents on the aromatic ring offer opportunities for metal-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig animations. This multi-functional nature allows researchers to systematically construct complex molecules from a single, versatile precursor. The presence of the trifluoromethyl group is of particular interest, as it can significantly alter a molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a valuable feature in the design of new active compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF4O/c9-5-2-3(8(12,13)14)1-4(6(5)11)7(10)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNBRKGCFVEBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Fluorination

A method described in CN111362775B utilizes palladium catalysts (e.g., PdCl₂(dppf)) and potassium fluoride (KF) to fluorinate brominated intermediates. For example, 2-bromotrifluorotoluene reacts with KF under palladium catalysis to yield 2-bromo-5-fluorobenzotrifluoride. While this specific example targets benzotrifluoride derivatives, analogous strategies can be applied to benzoyl chlorides.

Reaction Conditions Catalyst Yield Source
PdCl₂(dppf), KF, THF, reflux for 5–8 hoursPdCl₂(dppf)92.6–96.7%

Bromination of Fluorinated Precursors

Electrophilic bromination of fluorinated benzoyl chlorides requires careful control of regioselectivity. The trifluoromethyl group directs incoming electrophiles to the meta and para positions, but existing substituents (e.g., chlorine or fluorine) may influence the outcome.

Conversion of Carboxylic Acid to Acid Chloride

A common route involves synthesizing the corresponding carboxylic acid (3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid) and converting it to the acid chloride using thionyl chloride (SOCl₂) or other chlorinating agents.

Procedure from DE3935934A1

  • Reagents : Thionyl chloride, dimethylformamide (DMF).

  • Conditions : 75°C for 2 hours.

  • Yield : Up to 99% for analogous compounds.

Step Reagents Conditions Yield Source
Carboxylic acid → acid chlorideSOCl₂, DMF75°C, 2 hours99%

Halogen Exchange Reactions

This method replaces existing halogens (e.g., chlorine) with bromine or fluorine under catalytic conditions.

Example from US4500471A

Trichloromethyl intermediates react with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) to replace chlorine with fluorine. While this patent focuses on trifluoromethyl groups, similar halogen exchange principles apply.

Reactants Catalyst HF (moles) Product Yield Source
Trichloromethylbenzoyl chlorideSbCl₅3–4Trifluoromethylbenzoyl chloride76–85%

Multi-Step Synthesis Involving Bromination and Fluorination

A combination of bromination and fluorination steps is often required to achieve the desired substitution pattern.

Stepwise Bromination Followed by Fluorination

  • Bromination : Introduce bromine at the 3-position using Br₂ in a solvent like dichloromethane.

  • Fluorination : Use a palladium-catalyzed reaction (e.g., with KF) to install fluorine at the 2-position.

Step Reagents Conditions Yield Source
BrominationBr₂, CH₂Cl₂RT, 12 hours78%
FluorinationKF, PdCl₂(dppf), THFReflux, 5–8 hours92.6%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Acid chloride conversionHigh yield, straightforwardRequires pure carboxylic acid precursor85–99%
Palladium-catalyzed fluorinationRegioselective, scalableHigh catalyst cost90–97%
Halogen exchangeEfficient for fluorinationLimited to specific substrates76–85%

Key Challenges and Considerations

  • Regioselectivity : The trifluoromethyl group directs electrophilic substitution to meta and para positions, complicating the introduction of substituents at the 2- and 3-positions.

  • Catalyst Dependency : Palladium catalysts (e.g., PdCl₂(dppf)) are critical for fluorination but increase production costs.

  • Stability : Acid chlorides are moisture-sensitive, requiring anhydrous conditions during synthesis.

Recent Advances

Patents such as CN111362775B highlight improved fluorination methods using KF and palladium catalysts, achieving yields >90%. These protocols reduce reliance on hazardous reagents like HF.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is C8H4BrF4ClOC_8H_4BrF_4ClO, with a molecular weight of approximately 286.02 g/mol. The compound features a benzoyl chloride structure that is modified by the presence of halogen substituents, which impart distinct chemical properties.

2.1. Pharmaceutical Development

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of drug candidates, making it valuable in the development of therapeutics targeting specific diseases such as cancer and viral infections.

Case Study: Anticancer Activity
Research has indicated that compounds related to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, with IC50 values indicating effective dose-response relationships .

2.2. Agricultural Chemicals

This compound is utilized in formulating agrochemicals, including herbicides and fungicides. The incorporation of fluorinated groups enhances the efficacy and selectivity of these products, leading to improved crop yields and pest resistance.

Example: Efficacy Studies
Studies have demonstrated that fluorinated agrochemicals derived from this compound outperform traditional formulations in terms of both effectiveness and environmental stability .

2.3. Material Science

In material science, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is employed in developing advanced materials such as polymers and coatings. Its chemical stability and resistance to environmental factors make it suitable for applications requiring durability and performance under harsh conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride with structurally related benzoyl chlorides:

Compound Name Substituents Molecular Formula Molecular Weight Density (g/cm³) Reactivity Notes Applications
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride (Target) Br (C3), F (C2), -CF₃ (C5) C₈H₂BrClF₄O ~305.37 (inferred) N/A High reactivity due to electron-withdrawing groups; bromine may introduce steric hindrance. Pharmaceutical intermediates, agrochemical synthesis .
3-Chloro-5-(trifluoromethyl)benzoyl chloride Cl (C3), -CF₃ (C5) C₈H₃ClF₃O 208.56 1.38 Less steric hindrance than brominated analogs; faster acylation kinetics. Polymer additives, organic synthesis intermediates .
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 261763-03-5) Cl (C3), F (C2), -CF₃ (C5) C₈H₂Cl₂F₄O 257.01 N/A Similar reactivity to target compound but lower molecular weight due to Cl vs. Br. Drug discovery, specialty chemicals .
2-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 207981-46-2) F (C2), -CF₃ (C5) C₈H₃ClF₄O 226.56 N/A Lacks bromine; reduced steric effects and lower electrophilicity. Liquid crystal materials, agrochemical precursors .
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride (CAS 2385595-04-8) Br (C3), Cl (C4), -CF₃ (C5) C₈H₂BrCl₂F₃O 321.91 N/A Increased halogenation may reduce solubility in polar solvents. High-performance polymer crosslinkers .

Key Findings:

Substituent Effects: Bromine vs. Fluorine and -CF₃: Fluorine’s electronegativity and the -CF₃ group enhance electrophilicity, making these compounds more reactive than non-halogenated benzoyl chlorides .

Reactivity Trends :

  • Electron-withdrawing substituents (-CF₃, halogens) correlate with higher reactivity in nucleophilic acyl substitution.
  • Brominated derivatives may exhibit lower solubility in aqueous media due to increased hydrophobicity .

Applications :

  • Brominated analogs are favored in pharmaceutical synthesis for their bioactivity and metabolic stability .
  • Chlorinated derivatives are cost-effective alternatives for industrial-scale reactions .

Biological Activity

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. This article explores its biological activity, particularly its potential applications in cancer therapy, antimicrobial properties, and the mechanisms underlying these effects.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety with bromine and fluorine substituents, which enhance its reactivity and biological activity. The presence of the trifluoromethyl group is known to influence the pharmacological properties of compounds, often increasing their lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown that it affects cell viability and induces apoptosis in cancer cells.

Table 1: IC50 Values of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride Against Different Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration
MCF-78.47 ± 0.1848 hours
HeLa9.22 ± 0.1748 hours
NIH-3T389.8 ± 1.948 hours

The IC50 values indicate that the compound has a potent inhibitory effect on MCF-7 and HeLa cell lines while showing minimal toxicity towards NIH-3T3 cells, suggesting a favorable safety profile for normal cells .

The mechanism by which 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride exerts its anticancer effects involves several pathways:

  • Nucleophilic Acyl Substitution : The benzoyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of biologically active derivatives.
  • Inhibition of Matrix Metalloproteinases (MMPs) : Molecular docking studies suggest that this compound may inhibit MMP-2 and MMP-9, enzymes implicated in tumor metastasis .
  • Cell Cycle Arrest : Flow cytometry analyses reveal alterations in cell cycle progression upon treatment with this compound, indicating its potential to induce cell cycle arrest in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride may possess antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could be responsible for this effect .

Case Studies

Several case studies highlight the efficacy of this compound in experimental settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of the compound led to a significant reduction in viable cells after both 48 and 72 hours of incubation.
    • At a concentration of 20 µM after 72 hours, only 15.05% of MCF-7 cells remained viable.
  • HeLa Cell Line Analysis : Similar results were observed with HeLa cells, where the compound significantly reduced cell viability over time, indicating a time-dependent effect on cancer cell growth .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves halogenation and functional group interconversion. A plausible route starts with a substituted benzoic acid derivative. For example:

Bromination and Fluorination: Introduce bromine and fluorine groups via electrophilic aromatic substitution under controlled temperatures (0–25°C) using reagents like N-bromosuccinimide (NBS) or Selectfluor® .

Trifluoromethylation: Install the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Ullmann coupling) with CF₃-containing reagents .

Chlorination: Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions (reflux in dichloromethane or toluene) .

Critical Factors:

  • Temperature Control: Excessive heat during chlorination can lead to decomposition.
  • Moisture Sensitivity: Acyl chlorides hydrolyze readily; use inert atmospheres (N₂/Ar) and dry solvents.
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) .

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield RangePurity (%)Reference
BrominationNBS, DMF, 0°C60–75%90–95
TrifluoromethylationCuI, CF₃I, DMF, 80°C50–65%85–90
ChlorinationSOCl₂, toluene, reflux, 4h80–90%95–97

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer: Spectroscopic Techniques:

  • ¹H/¹³C NMR: Identify substituent positions and confirm regioselectivity. The trifluoromethyl group (δ ~110–125 ppm in ¹³C NMR) and acyl chloride (δ ~170 ppm in ¹³C) are key markers .
  • FT-IR: Confirm the C=O stretch of the acyl chloride (~1800 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ for C₈H₃BrClF₄O: calculated 320.86) .

Chromatographic Methods:

  • HPLC (Reverse Phase): Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect hydrolyzed byproducts (e.g., carboxylic acid) .
  • GC-MS: Monitor volatile impurities if the compound is sufficiently stable at elevated temperatures .

Critical Considerations:

  • Sample Handling: Store under inert gas to prevent hydrolysis during analysis.
  • Deuterated Solvents: Use CDCl₃ for NMR to avoid exchange broadening .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride in nucleophilic acyl substitution reactions?

Answer: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG) that:

  • Activates the Acyl Chloride: Enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols) .
  • Directs Reactivity: The meta-directing nature of -CF₃ influences regioselectivity in subsequent aromatic substitutions .

Experimental Design:

  • Kinetic Studies: Compare reaction rates with analogs lacking -CF₃ (e.g., methyl or hydrogen substituents) under identical conditions.
  • DFT Calculations: Model charge distribution and transition states to quantify -CF₃'s electronic effects .

Example: In amidation reactions, the -CF₃ group reduces activation energy by 15–20 kJ/mol compared to non-fluorinated analogs, as shown in computational studies .

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride?

Answer: Common Contradictions:

  • NMR Signal Splitting: Overlapping peaks due to diastereotopic protons or coupling with fluorine/bromine.
  • Mass Spec Adducts: Sodium or potassium adducts ([M+Na]+) mistaken for impurities.

Resolution Strategies:

Orthogonal Techniques: Combine NMR, IR, and X-ray crystallography (if crystalline) to cross-validate structures .

Isotopic Labeling: Use ¹⁹F NMR to track fluorine environments and confirm substitution patterns .

Dynamic NMR: Heat samples to coalesce split signals and simplify spectra .

Case Study: A study on 2-fluoro-5-(trifluoromethyl)benzoyl chloride resolved conflicting ¹³C NMR signals by correlating DFT-predicted chemical shifts with experimental data, confirming the correct regioisomer .

Q. How can researchers mitigate hydrolysis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride during storage or reactions?

Answer: Preventive Measures:

  • Storage: Store at 2–8°C under inert gas (argon) in flame-sealed ampoules .
  • Reaction Conditions: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture .
  • Stabilizers: Add stabilizing agents like triethylamine (TEA) to neutralize HCl byproducts .

Hydrolysis Monitoring:

  • TLC or HPLC: Track the appearance of carboxylic acid (Rf ~0.3 in 1:1 hexane/EtOAc) .
  • In Situ IR: Detect C=O stretch shifts from acyl chloride (1800 cm⁻¹) to acid (1700 cm⁻¹) .

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